13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Catalog No.
S1533514
CAS No.
874948-63-7
M.F
C50H57O4P
M. Wt
753 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]...

CAS Number

874948-63-7

Product Name

13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

IUPAC Name

13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Molecular Formula

C50H57O4P

Molecular Weight

753 g/mol

InChI

InChI=1S/C50H57O4P/c1-27(2)35-23-39(29(5)6)45(40(24-35)30(7)8)43-21-33-17-13-15-19-37(33)47-48-38-20-16-14-18-34(38)22-44(50(48)54-55(51,52)53-49(43)47)46-41(31(9)10)25-36(28(3)4)26-42(46)32(11)12/h13-32H,1-12H3,(H,51,52)

InChI Key

AGQAQYPGJDBIQR-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)O)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)O)C(C)C

Description

The exact mass of the compound (11bS)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(11bS)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d1',2'-f][1,3,2]dioxaphosphepine 4-oxide

, also known as S-BINOL, is a chiral ligand commonly used in asymmetric catalysis. Its unique structure, containing a P-stereogenic center and bulky substituents, allows for the induction of chirality in various chemical reactions. Here's a closer look at its applications in scientific research:

Asymmetric Catalysis

S-BINOL is primarily utilized as a ligand in asymmetric catalysis, a field of chemistry focused on creating molecules with a specific handedness (chirality). This property is crucial in developing pharmaceuticals, agrochemicals, and other fine chemicals, as often only one enantiomer (mirror image) possesses the desired activity. S-BINOL's ability to differentiate between enantiomers during a reaction allows chemists to selectively produce the desired product.

Studies have demonstrated S-BINOL's effectiveness in various asymmetric catalytic reactions, including:

  • Hydrogenation: Reduction of unsaturated bonds with high enantioselectivity
  • Hydroformylation: Addition of a formyl group (CHO) to an alkene in a stereoselective manner
  • Aldol reactions: Formation of carbon-carbon bonds between carbonyl and enolate groups with high enantiomeric purity

13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic compound with significant structural intricacies. It belongs to a class of compounds known as phosphonic acids and is characterized by multiple aromatic rings and a phosphorus atom integrated within its structure. The compound has a molecular formula of C50H57O4P and a molecular weight of approximately 752.96 g/mol .

The primary focus of research on (S)-BINOL-Phos oxide centers on its potential as a catalyst. Due to its chiral nature and the electron distribution within the molecule, it may be able to selectively bind to and activate one reactant over another in certain chemical reactions. The specific mechanism of action for (S)-BINOL-Phos oxide as a catalyst would depend on the particular reaction it is involved in, and further research is required to elucidate this [, ].

The chemical reactivity of this compound is largely dictated by its functional groups, particularly the hydroxyl and phosphonic acid moieties. These groups can participate in various reactions such as:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The phosphorus atom may engage in nucleophilic substitutions due to its electrophilic nature.
  • Condensation Reactions: This compound can undergo condensation reactions with other organic molecules.

The specific reaction pathways depend on the conditions and the presence of other reactants.

The synthesis of 13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide typically involves multi-step organic synthesis techniques:

  • Formation of the Phosphonic Acid Framework: This may involve the reaction of phosphorus-containing reagents with suitable organic substrates.
  • Construction of the Aromatic Rings: Utilizing coupling reactions such as Suzuki or Heck reactions to form the complex aromatic systems.
  • Functionalization: Introducing the hydroxyl group through hydrolysis or other functional group transformations.

Each step requires careful control of reaction conditions to ensure high yields and purity.

The potential applications for this compound span various fields:

  • Catalysis: As a ligand in asymmetric synthesis due to its chiral nature.
  • Pharmaceuticals: Possible use in drug development targeting cancer or infectious diseases.
  • Material Science: Exploration in creating advanced materials with specific electronic or optical properties.

The unique structural attributes lend themselves well to innovative applications across these domains.

Interaction studies are essential for understanding how this compound interacts with biological systems or other chemical entities:

  • Ligand-Receptor Binding: Investigating how the compound binds to specific biological targets can reveal its therapeutic potential.
  • Synergistic Effects: Studying combinations with other drugs could enhance efficacy against diseases.

Such studies are crucial for optimizing its use in practical applications.

Several compounds share structural similarities with 13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide:

Compound NameStructural FeaturesUnique Properties
(R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthylChiral phosphonic acid ligandHigh selectivity in catalysis
(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1-naphtholSimilar aromatic structureNoted for solubility in organic solvents
(11bR)-4-Hydroxy-2-(2',4',6'-tris(isopropyl)phenyl)dinaphthoMulti-ring systemPotential antioxidant activity

These compounds highlight the diversity within this chemical class while showcasing the unique features of 13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide in terms of complexity and potential applications.

XLogP3

14.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
Jain et al. Enantioselective amine alpha-functionalization via palladium-catalysed C-H arylation of thioamides. Nature Chemistry, doi: 10.1038/nchem.2619, published online 3 October 2016

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